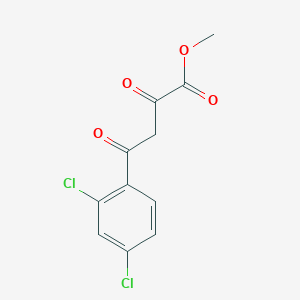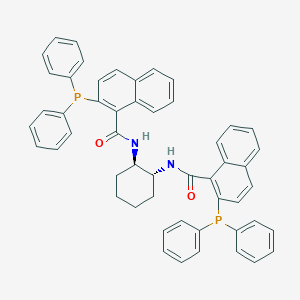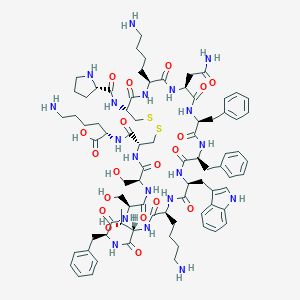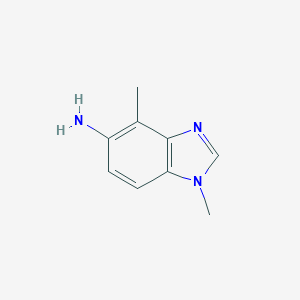
1,4-Dimethylbenzimidazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethylbenzimidazol-5-amine (DMBI) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. DMBI is a derivative of benzimidazole, which is a class of organic compounds that contains a fused benzene and imidazole ring. The unique structural features of DMBI make it an attractive molecule for various research applications.
作用机制
The mechanism of action of 1,4-Dimethylbenzimidazol-5-amine is still not fully understood. However, studies have shown that 1,4-Dimethylbenzimidazol-5-amine exerts its anti-cancer activity by inducing apoptosis, inhibiting cell cycle progression, and suppressing the expression of various oncogenes. Additionally, 1,4-Dimethylbenzimidazol-5-amine has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects
1,4-Dimethylbenzimidazol-5-amine has been shown to have various biochemical and physiological effects. Studies have found that 1,4-Dimethylbenzimidazol-5-amine can induce DNA damage, alter the expression of various genes, and affect the activity of various enzymes. Additionally, 1,4-Dimethylbenzimidazol-5-amine has been found to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 1,4-Dimethylbenzimidazol-5-amine in lab experiments is its high stability and low toxicity. Furthermore, 1,4-Dimethylbenzimidazol-5-amine is readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using 1,4-Dimethylbenzimidazol-5-amine is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are various future directions for the research on 1,4-Dimethylbenzimidazol-5-amine. One potential area of research is the development of 1,4-Dimethylbenzimidazol-5-amine-based fluorescent probes for detecting metal ions in biological systems. Additionally, further studies are needed to explore the anti-cancer and anti-inflammatory properties of 1,4-Dimethylbenzimidazol-5-amine and to elucidate its mechanism of action. Furthermore, the synthesis of novel 1,4-Dimethylbenzimidazol-5-amine derivatives and their potential applications in various fields should be explored.
Conclusion
In conclusion, 1,4-Dimethylbenzimidazol-5-amine is a heterocyclic compound that has various potential applications in scientific research. Its unique structural features make it an attractive molecule for various research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,4-Dimethylbenzimidazol-5-amine have been discussed in this paper. Further research is needed to fully understand the potential of 1,4-Dimethylbenzimidazol-5-amine and its derivatives in various fields.
合成方法
The synthesis of 1,4-Dimethylbenzimidazol-5-amine can be achieved through various methods, including the reaction of 2,3-dimethylbenzimidazole with nitrous acid, the reaction of 2,3-dimethylbenzimidazole with sodium nitrite and hydrochloric acid, and the reaction of 2,3-dimethylbenzimidazole with nitric acid. However, the most commonly used method for synthesizing 1,4-Dimethylbenzimidazol-5-amine is the reaction of 2,3-dimethylbenzimidazole with nitrosyl chloride in the presence of a catalyst.
科学研究应用
1,4-Dimethylbenzimidazol-5-amine has various applications in scientific research, including its use as a fluorescent probe for detecting metal ions, as a building block for the synthesis of novel compounds, and as a potential drug candidate for the treatment of various diseases. 1,4-Dimethylbenzimidazol-5-amine has been shown to exhibit significant anti-cancer activity by inhibiting the proliferation of cancer cells. Furthermore, 1,4-Dimethylbenzimidazol-5-amine has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
CAS 编号 |
180714-26-5 |
|---|---|
产品名称 |
1,4-Dimethylbenzimidazol-5-amine |
分子式 |
C9H11N3 |
分子量 |
161.2 g/mol |
IUPAC 名称 |
1,4-dimethylbenzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3/c1-6-7(10)3-4-8-9(6)11-5-12(8)2/h3-5H,10H2,1-2H3 |
InChI 键 |
KSNOKHPKQZRROU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1N=CN2C)N |
规范 SMILES |
CC1=C(C=CC2=C1N=CN2C)N |
同义词 |
1H-Benzimidazol-5-amine,1,4-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)

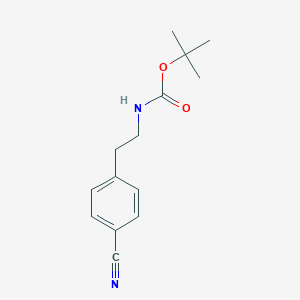
![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
